7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound belonging to the class of beta-lactam antibiotics. This compound is known for its potent antibacterial properties and is structurally related to cephalosporins, a widely used class of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common method starts with the hydrolysis of cephalosporin derivatives, followed by protection of the carboxyl and hydroxyl groups using reagents like diphenyldiazomethane and trichloroacetyl isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of immobilized enzymes for specific steps, such as the cleavage of protective groups, to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibiotics and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves inhibiting bacterial cell wall synthesis. It targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cephalosporins: Structurally similar but differ in the substitution of the sulfur atom in the dihydrothiazine ring with a methylene group.
Penicillins: Share the beta-lactam ring but have different side chains and overall structure.
Carbacephems: A new class of beta-lactam antibiotics with structural similarities to cephalosporins but with unique substitutions.
Uniqueness
7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of phenylacetyl groups, which contribute to its potent antibacterial activity and resistance to certain beta-lactamases .
Properties
Molecular Formula |
C24H24N4O5S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33) |
InChI Key |
KXWHDOPHWKBQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O |
Origin of Product |
United States |
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